Methyl 2-methyltetradecanoate Methyl 2-methyltetradecanoate
Brand Name: Vulcanchem
CAS No.: 55554-09-1
VCID: VC18717610
InChI: InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18-3/h15H,4-14H2,1-3H3
SMILES:
Molecular Formula: C16H32O2
Molecular Weight: 256.42 g/mol

Methyl 2-methyltetradecanoate

CAS No.: 55554-09-1

Cat. No.: VC18717610

Molecular Formula: C16H32O2

Molecular Weight: 256.42 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyltetradecanoate - 55554-09-1

Specification

CAS No. 55554-09-1
Molecular Formula C16H32O2
Molecular Weight 256.42 g/mol
IUPAC Name methyl 2-methyltetradecanoate
Standard InChI InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)16(17)18-3/h15H,4-14H2,1-3H3
Standard InChI Key RDUNHBGNJDRGRA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC(C)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

Methyl 2-methyltetradecanoate has the molecular formula C₁₆H₃₂O₂ and a molecular weight of 256.42 g/mol . Its IUPAC name is methyl 2-methyltetradecanoate, reflecting the esterification of 2-methyltetradecanoic acid with methanol. Alternative synonyms include 2-methylmyristic acid methyl ester and tetradecanoic acid, 2-methyl-, methyl ester .

Structural Elucidation

The compound features a 14-carbon chain (tetradecanoate) with a methyl branch at the second carbon (C-2). The ester functional group (-COOCH₃) is located at the terminal end of the chain. This branching influences its physical properties, such as melting point and solubility, compared to linear analogs .

Table 1: Key Structural and Chemical Identifiers

PropertyValueSource
CAS Registry Number55554-09-1
Molecular FormulaC₁₆H₃₂O₂
Molecular Weight256.42 g/mol
IUPAC NameMethyl 2-methyltetradecanoate
SMILES NotationCCCCCCCCCCCCC(C)C(=O)OC

Synthesis and Production

Conventional Synthesis Routes

Methyl 2-methyltetradecanoate is typically synthesized via acid-catalyzed esterification of 2-methyltetradecanoic acid with methanol. Alternative methods include transesterification of triglycerides or enzymatic catalysis, though these are less commonly reported for branched-chain FAMEs .

Optimization Parameters

  • Molar Ratio: A methanol-to-acid ratio of 12:1 maximizes ester yield .

  • Catalyst: Sulfuric acid (H₂SO₄) or sodium hydroxide (NaOH) at 1–2 wt% .

  • Reaction Time: 2–4 hours at reflux conditions (60–80°C) .

Industrial-Scale Production

Industrial synthesis often employs continuous-flow reactors to enhance efficiency. For example, a study on Croton macrostachyus kernel oil demonstrated a 95% FAME yield under optimized conditions (11.98:1 methanol-to-oil ratio, 1.03 wt% NaOH, 2 hours) . While this study focused on linear FAMEs, analogous protocols apply to branched derivatives like methyl 2-methyltetradecanoate.

Physical and Chemical Properties

Solubility and Reactivity

  • Solubility: Insoluble in water; miscible with organic solvents (e.g., hexane, chloroform) .

  • Stability: Stable under ambient conditions but hydrolyzes in acidic/basic media to yield 2-methyltetradecanoic acid .

Table 2: Comparative Physicochemical Properties of Select FAMEs

PropertyMethyl 2-MethyltetradecanoateMethyl Tetradecanoate
Molecular Weight256.42 g/mol242.40 g/mol
Boiling Point323°C323°C
Branching PositionC-2None (linear)
Solubility in HexaneHighHigh

Applications and Industrial Relevance

Biofuel Additives

Branched FAMEs improve the cold-flow properties of biodiesel. Methyl 2-methyltetradecanoate’s branching reduces crystallization temperature, making it suitable for cold climates .

Cosmetic and Pharmaceutical Formulations

As a non-polar solvent, it is used in emollients and drug delivery systems. Its low toxicity profile (LD₅₀ > 2,000 mg/kg in rodents) supports safe topical application .

Microbial Studies

Methyl 2-methyltetradecanoate is detected in Streptomyces species, suggesting a role in bacterial membrane modulation or secondary metabolite synthesis .

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Retention Index: 1,816 (HP-5 MS column) .

  • Fragmentation Pattern: Characteristic peaks at m/z 74 (base peak, McLafferty rearrangement), 87, and 256 (molecular ion) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃): δ 3.66 (s, 3H, OCH₃), 2.30 (t, 2H, COOCH₂), 1.25 (m, 21H, CH₂ and CH₃ groups) .

  • ¹³C NMR: δ 174.3 (C=O), 51.4 (OCH₃), 34.1–22.6 (aliphatic carbons) .

Biological and Ecological Significance

Metabolic Pathways

In Streptomyces, branched FAMEs may arise from methylmalonyl-CoA incorporation during fatty acid biosynthesis, a pathway linked to polyketide synthase (PKS) activity .

Environmental Persistence

As with most FAMEs, methyl 2-methyltetradecanoate undergoes aerobic degradation (half-life <30 days in soil) but may persist anaerobically .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator